molecular formula C59H109N6O19P B1676584 Mifamurtide CAS No. 83461-56-7

Mifamurtide

货号: B1676584
CAS 编号: 83461-56-7
分子量: 1237.5 g/mol
InChI 键: ZVLWUMPAHCEZAW-KRNLDFAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

米法木肽,也称为其商品名美博克,是一种合成壁肽二肽衍生物。它主要用作免疫调节剂,具有抗肿瘤活性,特别是用于手术切除后治疗高级别、可切除、非转移性骨肉瘤。骨肉瘤是一种主要影响儿童和青少年的骨癌。 米法木肽以脂质体静脉输注的形式给药,已被证明与化疗联合使用时可提高生存率 .

准备方法

米法木肽通过多步合成过程合成。一种常见的合成方法包括用 N-羟基琥珀酰亚胺酯化 N-乙酰胞壁酰-L-丙氨酰-D-异谷氨酰-L-丙氨酸,在 N,N’-二环己基碳二酰亚胺的帮助下。 然后将此中间体在三乙胺的存在下与 2-氨基乙基-2,3-二棕榈酰甘油磷酸缩合 . 工业生产方法通常涉及类似的合成路线,但经过优化以实现大规模生产,以确保一致性和纯度。

化学反应分析

米法木肽会发生各种化学反应,包括:

    氧化: 米法木肽在特定条件下可以被氧化,导致氧化衍生物的形成。

    还原: 还原反应可以改变化合物中的官能团,可能改变其生物活性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 从这些反应中形成的主要产物取决于使用的具体条件和试剂 .

科学研究应用

Osteosarcoma Treatment

Mifamurtide is primarily utilized in treating high-risk localized and metastatic osteosarcoma. The Children's Oncology Group conducted pivotal trials showing that the addition of this compound to standard chemotherapy regimens significantly improved survival rates. For instance, the six-year overall survival rate increased from 70% with chemotherapy alone to 78% when this compound was included .

Table 1: Survival Rates with this compound in Osteosarcoma

Treatment Regimen6-Year Overall Survival Rate
Chemotherapy Alone70%
Chemotherapy + this compound78%

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other therapies. For example, a study indicated that combining this compound with an anti-IL-10 antibody significantly reduced lung metastasis dissemination in murine models of osteosarcoma . This suggests potential for this compound in combination therapies aimed at enhancing therapeutic efficacy.

Table 2: Efficacy of this compound Combinations

Combination TherapyEffect on Metastasis
This compound + Anti-IL-10 AntibodySignificant reduction

Pharmacokinetics and Safety Profile

This compound exhibits a rapid pharmacokinetic profile, with serum concentrations declining quickly after infusion. The drug's half-life is approximately two hours, and it has shown a manageable safety profile across various studies . Common adverse effects include mild fever and chills, predominantly grade 1 or 2 .

Table 3: Pharmacokinetic Data of this compound

ParameterValue
Half-Life2 hours
Common Adverse EffectsFever, chills

Case Study 1: Pleural and Pericardial Effusion

A notable case involved a ten-year-old male patient who developed pleural and pericardial effusion after treatment with this compound as part of the EURAMOS protocol. Following treatment cessation, he presented with chest pain and dyspnea due to effusions, which were managed successfully with colchicine therapy .

Case Study 2: Patient Access Study

In a patient access study involving 205 patients treated with this compound, the overall survival rates were reported at one year (70.6%) and two years (41.4%). This study highlighted the manageable safety profile of this compound despite its associated adverse effects .

作用机制

米法木肽通过激活巨噬细胞和单核细胞发挥作用,进而释放促炎细胞因子和其他免疫刺激分子。该化合物与含核苷酸结合寡聚化结构域蛋白 2 (NOD2) 结合,导致活化的 B 细胞核因子 kappa 轻链增强剂 (NF-κB) 通路的激活。 这会导致诸如白介素-1、白介素-6、白介素-12 和肿瘤坏死因子-α 等细胞因子的产生,这些细胞因子有助于其杀肿瘤作用 .

相似化合物的比较

米法木肽与其它的类似化合物相比具有独特性,这得益于其特定的结构和脂质体配方,这增强了其杀肿瘤作用和安全性。类似的化合物包括:

米法木肽独特的脂质体配方可以实现更好的递送和降低副作用,使其成为免疫调节药物库中的宝贵补充。

生物活性

Mifamurtide, also known as L-MTP-PE, is a liposomal formulation of muramyl tripeptide that has garnered attention for its immunomodulatory properties, particularly in the treatment of osteosarcoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on immune cells, and clinical outcomes supported by various studies.

This compound operates primarily through the activation of macrophages and other immune cells. Upon administration, it is selectively phagocytosed by monocytes and macrophages, leading to the release of active components that stimulate an immune response against tumors.

  • Activation Pathways : this compound activates the Nod2 receptor in macrophages, which plays a critical role in mediating innate immune responses. This activation triggers downstream signaling pathways involving NF-κB, resulting in increased production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as anti-inflammatory cytokines like IL-4 and IL-10 .

Effects on Tumor Cells

Research has demonstrated that this compound exhibits significant anti-tumor activity, particularly against osteosarcoma cells. In vitro studies have shown:

  • Proliferation Inhibition : this compound significantly reduces the proliferation of MG63 osteosarcoma cells when co-cultured with activated macrophages. The reduction is attributed to both direct effects on tumor cells and macrophage-mediated mechanisms .
  • Cytokine Release : this compound treatment leads to increased levels of inflammatory markers such as TNFα, MMP2, and MMP9 in co-cultured systems, suggesting a modulation of the tumor microenvironment that favors anti-tumor activity .

Clinical Studies

Several clinical trials have evaluated the efficacy of this compound in combination with chemotherapy for high-risk osteosarcoma patients:

  • Phase II Trials : One notable trial involved 126 patients with localized or metastatic osteosarcoma receiving this compound alongside standard chemotherapy. Preliminary results indicated an improvement in event-free survival (EFS) rates compared to chemotherapy alone .
  • Long-term Outcomes : A retrospective analysis showed that patients treated with this compound exhibited a 6-year overall survival rate improvement from 70% to 78% when combined with standard chemotherapy . However, results varied for metastatic cases due to sample size limitations.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study TypeKey Findings
In Vitro StudiesThis compound activates macrophages, increasing both pro-inflammatory and anti-inflammatory cytokines .
Phase II TrialImproved EFS in non-metastatic osteosarcoma patients receiving this compound with chemotherapy .
Long-term Follow-upEnhanced overall survival rates observed in patients treated with this compound over extended periods .
Mechanism InsightsActivation via Nod2 leads to enhanced immune response against tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with recurrent osteosarcoma exhibited significant tumor regression after receiving this compound combined with chemotherapy. The patient experienced manageable side effects and improved quality of life during treatment.
  • Case Study 2 : Another patient with high-risk localized osteosarcoma achieved a complete response following a regimen including this compound, showcasing its potential as an effective adjunct therapy.

属性

IUPAC Name

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLWUMPAHCEZAW-KRNLDFAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H109N6O19P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate)
Record name Mifamurtide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601028849
Record name Mifamurtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83461-56-7
Record name MTP-PE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83461-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mifamurtide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mifamurtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIFAMURTIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mifamurtide
Reactant of Route 2
Reactant of Route 2
Mifamurtide
Reactant of Route 3
Reactant of Route 3
Mifamurtide
Reactant of Route 4
Reactant of Route 4
Mifamurtide
Reactant of Route 5
Reactant of Route 5
Mifamurtide
Reactant of Route 6
Reactant of Route 6
Mifamurtide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。